molecular formula C20H14N4O3S B11703179 2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole

2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole

Cat. No.: B11703179
M. Wt: 390.4 g/mol
InChI Key: KXLZHIKJAHZCDW-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a nitrofuran moiety, a hydrazone linkage, and a thiazole ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate thioamide compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for large-scale production, ensuring high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular functions. The nitrofuran moiety is particularly important for its antimicrobial activity, as it can generate reactive oxygen species that damage microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE lies in its combination of a nitrofuran moiety with a diphenyl-thiazole ring, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

Molecular Formula

C20H14N4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4,5-diphenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C20H14N4O3S/c25-24(26)17-12-11-16(27-17)13-21-23-20-22-18(14-7-3-1-4-8-14)19(28-20)15-9-5-2-6-10-15/h1-13H,(H,22,23)/b21-13+

InChI Key

KXLZHIKJAHZCDW-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.